molecular formula C12H7F5O B15065474 2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

Cat. No.: B15065474
M. Wt: 262.17 g/mol
InChI Key: GXSMVABZUACUGY-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is a fluorinated naphthalene derivative characterized by a difluoromethoxy (-OCF₂H) group at position 2 and a trifluoromethyl (-CF₃) group at position 3 of the naphthalene core. Fluorinated aromatic compounds are widely utilized in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

2-(difluoromethoxy)-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-6-8-4-2-1-3-7(8)5-9(10)12(15,16)17/h1-6,11H

InChI Key

GXSMVABZUACUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the naphthalene ring.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is an organic compound with a naphthalene ring substituted by a difluoromethoxy group and a trifluoromethyl group. It has a molecular formula of C12H6F5OC_{12}H_{6}F_{5}O and a molecular weight of approximately 310.27 g/mol. The presence of fluorinated substituents can significantly influence its chemical and biological properties.

Potential Applications

  • Pharmaceutical Development Due to its unique structure, this compound may serve in pharmaceutical development. Compounds containing fluorinated groups, such as this compound, often exhibit significant biological activity. Preliminary findings suggest that its unique fluorinated structure may enhance binding affinity to certain receptors or enzymes, potentially leading to increased efficacy in pharmacological applications.
  • Building Block in Drug Design 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene has potential applications in pharmaceuticals as a building block in drug design. The incorporation of fluorine atoms often enhances metabolic stability and bioactivity.

Uniqueness

The uniqueness of this compound lies in its combination of both difluoromethoxy and trifluoromethyl groups, which enhance its stability and lipophilicity compared to other similar compounds. This combination may also allow for specific interactions with biological targets that are not present in other naphthalene derivatives. The combination of both difluoromethoxy and trifluoromethyl groups on a naphthalene framework provides distinctive reactivity and potential utility in multiple fields.

Interaction Studies

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Key Substituents Bioactivity/Application LogP (Predicted) References
2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene Naphthalene 2-OCF₂H, 3-CF₃ Potential PDE4 inhibition ~3.5 (estimated)
Roflumilast Benzamide 3-Cyclopropylmethoxy, 4-OCF₂H PDE4 inhibitor (IC₅₀ = 0.8 nM) 3.8
1-Fluoronaphthalene Naphthalene 1-F Pharmaceutical impurity 2.1
2-Methylnaphthalene Naphthalene 2-CH₃ Industrial solvent 3.0
Compound 2 (Lycium barbarum) Acrylamide Hydroxyl, methoxy Anti-inflammatory (IC₅₀ = 17 μM) 1.9

Key Findings

Fluorination Enhances Potency: Fluorinated substituents, particularly -OCF₂H and -CF₃, improve binding affinity and metabolic stability compared to non-fluorinated analogs. For example, roflumilast’s IC₅₀ is 100-fold lower than rolipram’s, attributed to its difluoromethoxy group .

Naphthalene vs.

Toxicological Considerations : Fluorinated naphthalenes may exhibit different toxicity profiles compared to methylated derivatives. For instance, 2-methylnaphthalene is associated with hepatic effects, while fluorinated analogs might have reduced volatility and environmental persistence .

Biological Activity

2-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is an organic compound notable for its unique structural features, which include a naphthalene ring substituted with both difluoromethoxy and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to the potential biological activities attributed to its fluorinated substituents.

Structural Characteristics

The molecular formula of this compound is C13H8F5O, with a molecular weight of approximately 310.27 g/mol. The presence of fluorinated groups significantly influences its chemical behavior and biological interactions.

Compound Name Structural Features Unique Properties
This compoundNaphthalene ring with difluoromethoxy and trifluoromethyl groupsEnhanced stability and binding affinity
Trifluoromethylated NaphthalenesTrifluoromethyl group onlyVaries in reactivity
Difluorophenyl CompoundsDifluoro group onlyLacks naphthalene structure
Aminonaphthalenesulfonic AcidsAmino and sulfonic acid groupsDifferent biological activities

Biological Activity

Research indicates that compounds containing fluorinated groups often exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, the unique combination of difluoromethoxy and trifluoromethyl groups in this compound may enhance its binding affinity to various biological targets.

Antimicrobial Activity

Fluoro and trifluoromethyl-substituted compounds have shown promising results against multidrug-resistant bacteria. For instance, studies have demonstrated that certain derivatives with similar structural features effectively inhibit Staphylococcus aureus strains, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains . While specific data for this compound is limited, the general trend suggests that such compounds could possess significant antimicrobial potential.

The biological activity of fluorinated compounds can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The difluoromethoxy group enhances lipophilicity and metabolic stability, which may facilitate better membrane permeability and receptor binding . Furthermore, the trifluoromethyl group can increase the electron-withdrawing capacity of the molecule, potentially leading to enhanced interactions with active sites on enzymes or receptors.

Case Studies

  • Antibacterial Efficacy : A study on fluoro-substituted salicylanilide derivatives revealed that specific structural modifications led to improved antibacterial activity against MRSA strains. Compounds exhibiting MIC values below 1 µg/mL were identified as having significant potential for development into therapeutic agents .
  • Fluorosalicylanilides : In a comparative analysis, certain trifluoromethyl-substituted salicylanilides demonstrated enhanced activity against bacterial biofilms compared to traditional antibiotics like vancomycin. This suggests that the incorporation of fluorinated moieties can lead to novel mechanisms of action against resistant bacterial strains .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/TechniqueRelevance to Research DesignSource
Log Kow3.8 (predicted)Determines bioaccumulation riskEPI Suite
Water solubility2.1 mg/L (25°C)Guides ecotoxicity testing media
Vapor pressure0.03 mmHgInforms inhalation exposure models

Q. Table 2. Risk-of-Bias Criteria for Animal Studies

CriterionHigh-Confidence Study ExampleCommon PitfallsSource
Dose randomizationYes (blinded allocation)Unreported randomization methods
Outcome reportingAll endpoints disclosedSelective reporting of negative data

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